molecular formula C14H14ClN B1431805 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 476159-84-9

3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No. B1431805
M. Wt: 231.72 g/mol
InChI Key: UPOBZPHGKLVRSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” is not provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not specified in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not provided in the sources retrieved .

Scientific Research Applications

Conducting Polymers

Research has explored derivatives of pyrrole, such as bis(pyrrol-2-yl) arylenes, for their applications in conducting polymers. These derivatives show low oxidation potentials, leading to stable conducting forms of the polymers. Electropolymerization of these monomers yields polymers with potential applications in electronics and materials science due to their electrical conductivity and stability (Sotzing et al., 1996).

Organic Catalysis

A derivative similar to the compound of interest has been used as a chiral organocatalyst for asymmetric Michael addition reactions, demonstrating the compound's potential in facilitating high-yield and enantioselective chemical processes. This application underscores its role in synthetic organic chemistry and the development of novel pharmaceuticals (Cui Yan-fang, 2008).

Photoreaction Studies

Studies on the photoreaction of naphthalene with pyrrole have provided insights into the reaction mechanisms and product formations under UV light, relevant for understanding chemical processes in photochemistry and the development of photoresponsive materials (J. Mccullough et al., 1972).

Material Sciences

Pyrrolo–perylene derivatives have been synthesized and evaluated for their application as organic semiconductors in thin film transistors, highlighting the compound's relevance in the development of electronic devices and optoelectronic materials (K. Park et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions associated with its handling and use. The specific safety and hazards of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not provided in the sources retrieved .

properties

IUPAC Name

3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-8,15H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOBZPHGKLVRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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